molecular formula C20H21NO B2355950 (E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one CAS No. 866150-89-2

(E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one

Cat. No.: B2355950
CAS No.: 866150-89-2
M. Wt: 291.394
InChI Key: VRGIZZGWMLEWLU-VAWYXSNFSA-N
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Description

(E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Scientific Research Applications

(E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

Based on the safety data sheet of 4-Phenylpiperidine, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field continues to be a promising area for future research and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone in the presence of a base. The general procedure includes:

    Reactants: Benzaldehyde and 4-phenylpiperidin-4-one.

    Base: Sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones.

    Substitution: Halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The α,β-unsaturated carbonyl system is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, with a simpler structure.

    Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups.

    Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system.

Uniqueness

(E)-3-phenyl-1-(4-phenylpiperidino)-2-propen-1-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-phenyl-1-(4-phenylpiperidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c22-20(12-11-17-7-3-1-4-8-17)21-15-13-19(14-16-21)18-9-5-2-6-10-18/h1-12,19H,13-16H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGIZZGWMLEWLU-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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